molecular formula C16H10N2OS2 B2841283 N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 392236-81-6

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2841283
CAS No.: 392236-81-6
M. Wt: 310.39
InChI Key: ZFUWLOGXZUJSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a naphtho-thiazole moiety with a thiophene carboxamide group

Scientific Research Applications

Future Directions

The compound “N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide” and similar biheterocyclic compounds are of interest as potential biologically active substances . They could also serve as organic luminophores . Therefore, future research could focus on exploring these potential applications and further optimizing the synthesis process .

Mechanism of Action

Target of Action

The compound N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide, also known as N-{naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide, primarily targets potassium channels (KCa) . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. The compound has been found to act on KCa3.1, KCa2.2, KCa2.1, and KCa2.3 .

Mode of Action

The compound acts as a potassium channel activator . It enhances the endothelium-derived hyperpolarizing factor response, which is involved in the regulation of vascular tone, thereby leading to a reduction in blood pressure .

Result of Action

The activation of potassium channels by the compound can lead to hyperpolarization of the cell membrane , which makes it less likely for the cell to fire an action potential. This can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context. For instance, in smooth muscle cells in blood vessels, this could lead to relaxation of the muscle and dilation of the blood vessel, thereby reducing blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like 2-propanol under reflux conditions. The intermediate product, N-(1-naphthyl)thiophene-2-carboxamide, is then treated with phosphorus pentasulfide (P2S5) to form the corresponding thioamide. Finally, oxidation of the thioamide with potassium ferricyanide in an alkaline medium yields the desired this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a naphtho-thiazole moiety with a thiophene carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUWLOGXZUJSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.